molecular formula C12H12O3 B14183932 [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid CAS No. 923026-31-7

[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid

Cat. No.: B14183932
CAS No.: 923026-31-7
M. Wt: 204.22 g/mol
InChI Key: HCAQEDYNQXECSP-UHFFFAOYSA-N
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Description

[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a phenyl group attached to a butynyl chain, which is further connected to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid typically involves the reaction of 4-phenylbut-3-yn-2-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the alcohol and the chloroacetic acid, resulting in the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or dimethylformamide (DMF) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylbutynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the butynyl chain can be reduced to form alkenes or alkanes.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.

Major Products

    Oxidation: Formation of 4-phenylbut-3-yn-2-one or 4-phenylbut-3-ynoic acid.

    Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can be compared with other similar compounds such as:

    Phenylacetic acid: Lacks the butynyl chain and ether linkage, resulting in different chemical properties and reactivity.

    4-Phenylbut-3-yn-2-ol: Contains a hydroxyl group instead of the acetic acid moiety, leading to different applications and reactivity.

    [(4-Phenylbut-3-yn-2-yl)oxy]carbamate: Similar structure but with a carbamate group, which may exhibit different biological activities.

Properties

CAS No.

923026-31-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(4-phenylbut-3-yn-2-yloxy)acetic acid

InChI

InChI=1S/C12H12O3/c1-10(15-9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,9H2,1H3,(H,13,14)

InChI Key

HCAQEDYNQXECSP-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1)OCC(=O)O

Origin of Product

United States

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